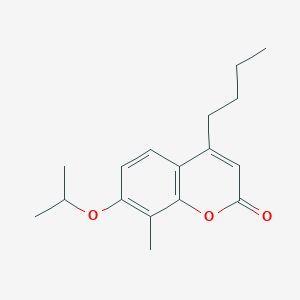![molecular formula C17H22Cl2N2O3S B4022056 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4022056.png)
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Beschreibung
Synthesis Analysis
Research into the synthesis of complex organic compounds often involves the use of solid-liquid phase transfer catalysis. For example, ethyl N-(diphenylmethylene)glycinate can undergo monoalkylations, dialkylations, and Michael additions under such conditions, leading to a variety of amino acid derivatives (López et al., 1996). These synthetic strategies might offer insights into the synthesis of N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide by highlighting methods for creating complex molecular architectures.
Molecular Structure Analysis
The understanding of molecular structures is crucial for predicting the behavior of chemical compounds. Studies on similar compounds, such as the characterization of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives, help elucidate the structural aspects of complex molecules (Özer et al., 2009). X-ray crystallography, in particular, provides detailed insight into molecular conformation, which is essential for understanding the chemical reactivity and interaction capabilities of compounds like N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide.
Chemical Reactions and Properties
The reactivity of compounds is closely tied to their chemical structure. For instance, the cyclization reactions involving ethyl (E)/(Z)‐[2‐(1‐cyclohexen-1-yl)cyclohexylidene]cyanoacetate to form octahydrophenanthrene derivatives highlight the potential for complex transformations (Wilamowski et al., 1995). Such research underscores the importance of understanding the chemical properties that drive reactivity, which can be applied to synthesizing and manipulating the structure of compounds like N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide.
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and stability, are critical for their practical application. While specific data on N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide is not available, studies on related compounds provide valuable context. For instance, the synthesis and characterization of cardo polysulfonates demonstrate how structural variations can influence solubility and resistance to acids and alkalis (Karia & Parsania, 1999). Such investigations are crucial for understanding how physical properties impact the utility of chemical compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for participating in specific reactions, are foundational to a compound's applications. Investigations into the interactions of compounds like ethyl N-(diphenylmethylene)glycinate with proton donors provide insights into how hydrogen bonding and protonation can influence molecular behavior (Ruysen & Zeegers-Huyskens, 1986). Such studies offer a framework for predicting the behavior of N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(2,3-dichlorophenyl)-N2-(methylsulfonyl)glycinamide under various chemical scenarios.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3S/c1-25(23,24)21(15-9-5-8-14(18)17(15)19)12-16(22)20-11-10-13-6-3-2-4-7-13/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFHVXJSXZCIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CCCCC1)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(methoxycarbonyl)phenyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4021982.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4021983.png)

![3-[(allylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021997.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022005.png)
![methyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4022013.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4022029.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4022032.png)
![N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4022044.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4022060.png)
![N-isopropyl-2-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B4022068.png)
![N-cyclohexyl-2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022076.png)
![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl benzoate](/img/structure/B4022084.png)